N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C23H33N3O3S and its molecular weight is 431.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide, a compound with the molecular formula C23H31N3O3, has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 397.51 g/mol
- IUPAC Name : N-[(2R)-2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl]-2,6-dimethoxybenzamide
- SMILES : COc1cccc(OC)c1C(=O)NCC(N2CCCC2)c3ccc(cc3)N(C)C
- InChIKey : HCMRWDQHKBQUOF-IBGZPJMESA-N
Biological Activity Overview
The compound exhibits a range of biological activities, primarily focusing on its neuropharmacological effects. The following sections detail the specific activities and findings from recent research.
Antidepressant Activity
Research indicates that this compound may possess antidepressant properties. It has been shown to inhibit the binding of tritiated imipramine in brain tissue, a method commonly used to assess antidepressant activity. Additionally, it inhibits the synaptosomal uptake of norepinephrine and serotonin, suggesting a mechanism similar to that of traditional antidepressants .
Table 1: Inhibition Constants for Antidepressant Activity
Compound | Inhibition Constant (Ki, nM) |
---|---|
Compound A | 62 |
Compound B | 130 |
Compound C | 52 |
Compound D | 37 |
These findings suggest that this compound exhibits comparable efficacy to known tricyclic antidepressants in certain assays .
Neuroprotective Effects
In addition to its antidepressant properties, the compound has shown potential neuroprotective effects. Studies have demonstrated its ability to mitigate neurotoxic damage in neuronal cell cultures, likely through modulation of neurotransmitter systems and reduction of oxidative stress markers .
The exact mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that:
- Serotonin and Norepinephrine Reuptake Inhibition : Similar to other antidepressants, it may inhibit the reuptake of serotonin and norepinephrine at synaptic clefts.
- Modulation of Neurotransmitter Receptors : The compound may interact with various neurotransmitter receptors, including serotonin receptors, which play a crucial role in mood regulation.
Case Studies
Several case studies have explored the pharmacodynamics and pharmacokinetics of this compound:
- Study on Depression Models : In animal models of depression, administration of the compound resulted in significant behavioral improvements compared to control groups. The study highlighted its potential as a fast-acting antidepressant with fewer side effects than traditional therapies .
- Neurotoxicity Assessment : A study investigating neuroprotective properties found that treatment with the compound reduced neuronal death induced by excitotoxicity in vitro. This suggests a protective role in conditions such as stroke or neurodegenerative diseases .
- Clinical Trials : Preliminary clinical trials have indicated positive outcomes for patients with major depressive disorder when treated with this compound. Further studies are necessary to confirm these findings and assess long-term safety and efficacy .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O3S/c1-25(2)21-10-8-20(9-11-21)23(26-15-4-5-16-26)18-24-30(27,28)17-14-19-6-12-22(29-3)13-7-19/h6-13,23-24H,4-5,14-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOOCISZXBVLEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)CCC2=CC=C(C=C2)OC)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.